Product packaging for salmon growth hormone type II(Cat. No.:CAS No. 102640-56-2)

salmon growth hormone type II

Cat. No.: B1165595
CAS No.: 102640-56-2
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Description

Salmon Growth Hormone Type II (GH2) is one of two distinct growth hormone isoforms found in salmonids, resulting from an ancient genome duplication event . This recombinant protein is produced for scientific research to investigate the diverse physiological roles of growth hormone in teleost fish. Research indicates that GH2 is a potent stimulator of somatic growth in salmonids. Studies have shown that administration of recombinant salmon GH in coho salmon ( Oncorhynchus kisutch ) results in a significant, dose-dependent increase in weight and fork length . Beyond its growth-promoting effects, growth hormone in salmonids is highly pleiotropic. It is a key regulator of metabolism, influencing lipid mobilization and protein synthesis . It also plays a critical role in osmoregulation, helping to prepare salmon for the transition from freshwater to seawater, and interacts with other endocrine systems, including cortisol and thyroid hormones . The hormone acts both directly on target tissues and indirectly by stimulating the hepatic production of Insulin-like Growth Factor-I (IGF-I) . Growth hormone receptors (GHR) are present in a wide variety of tissues, underlining the broad scope of its actions . This product is specifically designed for in vitro and in vivo research applications. These include but are not limited to: growth studies in aquaculture species, investigations into metabolic pathways, endocrine and osmoregulatory physiology research, and receptor binding assays. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals as a veterinary drug.

Properties

CAS No.

102640-56-2

Molecular Formula

C10H9NO

Synonyms

salmon growth hormone type II

Origin of Product

United States

Genetic Architecture and Molecular Evolution of Salmon Growth Hormone Type Ii

Genomic Organization of the Salmon Growth Hormone Type II Locus

The genomic locus of the this compound gene exhibits a conserved structure typical of vertebrate growth hormone genes, yet with distinct features that have arisen during the evolution of salmonids.

Exon-Intron Structure and Gene Length Variability

Table 1: Exon and Intron Sizes of this compound (GH-II) Gene

Genomic RegionSize (base pairs)Variability
Exon I74Highly Conserved
Intron AVariableHigh
Exon II140Highly Conserved
Intron BVariableHigh
Exon III117Highly Conserved
Intron C443 - 624High
Exon IV156Highly Conserved
Intron DVariableHigh
Exon V147Highly Conserved
Intron EVariableHigh
Exon VI63Highly Conserved

Identification and Characterization of Upstream Regulatory Regions

The expression of the salmon GH-II gene is controlled by a complex interplay of regulatory elements located in the upstream promoter region. Several conserved binding sites for transcription factors have been identified, highlighting the key pathways that regulate GH-II synthesis. These include multiple binding sites for the pituitary-specific transcription factor Pit-1, which plays a central role in the tissue-specific expression of growth hormone genes. nih.govresearchgate.net Additionally, response elements for other signaling pathways, such as the cyclic AMP (cAMP) response element (CRE) and the retinoic acid receptor/retinoid X receptor (RAR/RXR) element, have been characterized. nih.govnih.gov The presence and arrangement of these regulatory motifs are crucial for the precise control of GH-II gene expression. Furthermore, potential estrogen response elements (EREs) have been identified further upstream, suggesting a role for estrogen in the regulation of GH-II, which may differ from GH-I due to mutations in these sites in the GH-II gene of most species. nih.govresearchgate.net

Table 2: Key Upstream Regulatory Elements of the this compound (GH-II) Gene

Regulatory ElementApproximate Location (relative to Transcription Start Site)Consensus SequencePutative Function
Pit-1 Binding Elements-351/-338, -249/-237, -147/-134, -119/-106A/T(3)NCATPituitary-specific expression
cAMP Response Element (CRE)-217/-213TGACGRegulation by cAMP signaling pathway
RAR/RXR Element-190 to -171-Regulation by retinoic acid
Estrogen Response Element (ERE) 1~ -12,000 bpGGCCAnnnTGACAPotential regulation by estrogen
Estrogen Response Element (ERE) 2 (GH-II specific)~ -6,200 bp (Chinook) / -10,200 bp (Atlantic)GGTCAnnnnnTGAGCPotential GH-II specific regulation by estrogen

Analysis of Flanking Gene Content and Synteny

Analysis of the genomic regions surrounding the salmon GH-II locus has revealed a conserved syntenic relationship with several other genes. Bacterial artificial chromosome (BAC) sequencing has identified genes for the skeletal muscle sodium channel, interferon alpha-1, myosin alkali light chain, and microtubule-associated protein Tau in the vicinity of the GH-II gene. The identification of these flanking genes provides valuable insights into the genomic context of the GH-II locus and can aid in comparative genomic studies across different fish species.

Evolutionary History of this compound

The evolution of the salmon GH-II gene is intimately linked to the unique genomic history of salmonids, characterized by a whole-genome duplication event.

Origins of Growth Hormone Type II through Whole Genome Duplication in Salmonids

The presence of two distinct growth hormone genes (GH-I and GH-II) in salmonids is a direct consequence of a whole-genome duplication event that occurred in an ancestral salmonid approximately 25-100 million years ago. cdnsciencepub.comcdnsciencepub.comsakhtaimen.rucdnsciencepub.com Following this duplication, the ancestral GH gene was duplicated, leading to two paralogous genes. Over time, these duplicated genes have diverged in both their sequence and regulatory elements, leading to the distinct GH-I and GH-II forms observed today. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.comsakhtaimen.ru This duplication event provided the raw genetic material for evolutionary innovation, potentially allowing for the subfunctionalization or neofunctionalization of the two GH paralogs. nih.gov In some species, like the coho salmon, the GH-II gene has been found to be located on the sex chromosome. pnas.orgnih.gov

Comparative Sequence Analysis and Divergence Rates of Growth Hormone Type II

Comparative sequence analysis of the GH-II gene across different salmonid species reveals a high degree of conservation in the coding regions (exons), reflecting the functional constraints on the growth hormone protein. In contrast, the non-coding regions, particularly the introns, show significant divergence, with an estimated 18% divergence in these regions since the gene duplication event. researchgate.netcdnsciencepub.comcdnsciencepub.com Studies have also indicated that the GH-II gene, in some lineages, exhibits a higher degree of polymorphism and accumulates mutations at a faster rate compared to the GH-I gene, suggesting that it may be under relaxed selective pressure or undergoing a process of subfunctionalization. nih.govnih.gov The rate of divergence between the GH-I and GH-II genes varies among different salmonid lineages, which may be attributed to different selective pressures acting on the duplicated genes at various stages of their evolution. researchgate.net

Phylogenetic Relationships Derived from Growth Hormone Type II Gene Sequences

Phylogenetic analyses based on the nucleotide and amino acid sequences of growth hormone genes have been instrumental in clarifying the evolutionary relationships among salmonid species and other teleost fishes. scielo.brscielo.br These studies consistently show that the growth hormone gene family in teleosts is divided into distinct subfamilies, including growth hormone, prolactin, and somatolactin, which all arose from a common ancestral gene. scielo.brnih.gov

Within the growth hormone subfamily, the GH-I and GH-II paralogs in salmonids form distinct clades, indicating that the gene duplication event predates the diversification of the salmonid lineage. cdnsciencepub.comsakhtaimen.ru The topology of phylogenetic trees constructed using GH-II sequences generally aligns with the established phylogeny of Pacific salmon and trout, providing strong support for the evolutionary relationships within the genus Oncorhynchus. cdnsciencepub.comresearchgate.net For instance, analyses of GH-II intron sequences have helped to resolve the relationships between sockeye, pink, and chum salmon. researchgate.net Furthermore, comparisons of GH-II sequences have been crucial in supporting the reclassification of rainbow trout from the genus Salmo to Oncorhynchus, as their sequences show greater similarity to Pacific salmon than to Atlantic salmon. researchgate.netcdnsciencepub.com

Table 1: Simplified Phylogenetic Relationships of Salmonids Based on GH-II Gene Sequences

Clade Species/Group Relationship
Pacific Salmon & Trout (Oncorhynchus) Rainbow Trout (O. mykiss) More closely related to Pacific salmon than Atlantic salmon. cdnsciencepub.com
Sockeye, Pink, Chum Salmon Form a distinct group within Oncorhynchus. researchgate.net
Masu and Amago Salmon Positioned closer to Pacific trout. researchgate.net
Atlantic Salmon (Salmo) Atlantic Salmon (S. salar) Diverged from the Pacific salmonid lineage. cdnsciencepub.com

Pseudogenization Events and the Fate of Duplicated Growth Hormone Genes

Following gene duplication, one of the gene copies may accumulate deleterious mutations and become a non-functional pseudogene, a process known as pseudogenization. In several salmonid species, in addition to the functional GH-I and GH-II genes, a third GH-like sequence has been identified which is a pseudogene. nih.gov For example, in Chinook salmon (Oncorhynchus tshawytscha), a pseudogene designated as GH-ψ has been characterized. nih.gov

This pseudogene shares a similar structure to the functional GH-I gene, with exons and introns, but contains several mutations that prevent the production of a functional protein. nih.gov These include a defective splice site at the junction of intron 1 and exon 2, a premature stop codon in exon 5, and a deletion in the latter half of exon 5 and the beginning of intron 5. nih.gov The presence of this pseudogene highlights one of the possible evolutionary fates of duplicated genes, where one copy loses its function over time.

Table 2: Characteristics of the Chinook Salmon Growth Hormone Pseudogene (GH-ψ)

Feature Description Consequence
Splicing Mutation Incorrect splicing sequence at the intron 1/exon 2 junction. nih.gov Aberrant mRNA processing.
Premature Termination A premature stop codon is present within exon 5. nih.gov Truncated, non-functional protein.
Deletion A portion of exon 5 and intron 5 is deleted. nih.gov Altered protein structure and function.

Sex-Linkage and Differential Allelic Inheritance of Growth Hormone Type II

A fascinating aspect of the salmon growth hormone system is the sex-linkage of the GH-II gene in some species. pnas.orgnih.gov In coho salmon (Oncorhynchus kisutch), for instance, the GH-II gene is located on the sex chromosomes. pnas.orgnih.gov All male coho salmon possess an allele of the GH-II gene that is not found in females, indicating that this particular allele is located on the Y chromosome. pnas.orgnih.gov

This sex-linkage implies that there is no recombination between the GH-II gene and the sex-determining locus in coho salmon. pnas.orgnih.gov Sequence analysis of the third intron of the GH-II gene reveals significant divergence between the X-linked and Y-linked alleles within coho salmon. pnas.org Interestingly, the divergence between the X- and Y-linked alleles within coho salmon is greater than the divergence between the X-linked alleles of coho and the closely related Chinook salmon. pnas.org This suggests that the lack of recombination between the GH-II gene and the sex-determining locus predates the speciation event that separated these two species. pnas.org This differential allelic inheritance between sexes has implications for the evolution of sex-specific traits and the genetic identification of sex in these fish. oup.com

Table 3: Allelic Inheritance of Growth Hormone Type II in Coho Salmon

Sex Chromosomes GH-II Alleles Inheritance Pattern
Female XX Possess only the X-linked allele. pnas.orgnih.gov Inherit one X-linked allele from each parent.
Male XY Possess both an X-linked and a Y-linked allele. pnas.orgnih.gov Inherit the X-linked allele from the mother and the Y-linked allele from the father.

Molecular Biology and Post Translational Modulations of Salmon Growth Hormone Type Ii

Transcriptional and Translational Control Mechanisms of Growth Hormone Type II Expression

The expression of the salmon growth hormone type II (gh2) gene is a finely tuned process governed by complex control mechanisms at both the transcriptional and translational levels. Salmonids, including Atlantic salmon (Salmo salar) and Chinook salmon (Oncorhynchus tshawytscha), possess two distinct GH genes, gh1 and gh2, which arose from a gene duplication event. nih.govnih.gov While a core proximal promoter region for transcription is conserved between both genes, significant differences in their regulatory regions suggest distinct control modes. nih.gov

A key distinguishing feature is the presence of a 1600 bp Tc1-like DNA transposon sequence inserted within the promoter region of the gh2 gene in both Atlantic and Chinook salmon. nih.govresearchgate.net This insertion is absent in the gh1 gene's promoter, providing strong evidence for differential regulation. nih.gov Despite these differences, studies on Atlantic salmon pituitaries reveal that transcripts from both gh1 and gh2 genes are detected in approximately equivalent amounts, indicating co-expression under baseline conditions. nih.govbioscientifica.com

The transcriptional start site for Atlantic salmon GH has been localized 64 nucleotides upstream of the initial methionyl codon. nih.govbioscientifica.com The primary transcript is significantly larger than in mammals, primarily due to larger introns and the presence of an additional, sixth intron. nih.gov The 5'-flanking region of the gene contains various conserved sequences that are known to be involved in the tissue-specific expression of GH genes in other vertebrates, including binding sites for the pituitary-specific transcription factor Pit-1. nih.gov

Hormonal regulation is also a key component of GH-II expression. A cDNA isolated from sockeye salmon brain was found to encode a growth hormone-releasing hormone (GHRH)-like peptide. nih.gov GHRH is a primary hypothalamic factor that stimulates the synthesis and secretion of GH from the pituitary, indicating that the fundamental neuroendocrine axis for GH control is conserved in salmon. nih.govoup.com Furthermore, studies in chum salmon suggest that the regulation of the two GH genes may differ, potentially allowing for distinct physiological roles for the GH-I and GH-II proteins. bioone.org

Post-Translational Modifications and Resultant Structural Diversity of Growth Hormone Type II Isoforms

Following translation, the salmon GH-II polypeptide undergoes post-translational modifications (PTMs) that significantly increase its structural and functional diversity. These modifications are crucial for generating multiple isoforms of the hormone, which can have different biological activities and clearance rates.

Phosphorylation stands out as a key post-translational modification of salmon GH. nih.gov Research on highly purified Atlantic salmon GH demonstrated that the hormone could be phosphorylated in vitro by a calmodulin-dependent protein kinase. nih.gov This modification, the addition of phosphate (B84403) groups, introduces negative charges to the protein, altering its physicochemical properties. nih.gov The removal of these acidic groups via treatment with alkaline phosphatase confirmed that phosphorylation is a primary source of the observed molecular variability. nih.gov Further analysis of salmonid protein sequences has identified conserved consensus sites for other kinases, including Casein kinase II and cAMP- and cGMP-dependent protein kinases, suggesting that multiple phosphorylation events may occur. mdpi.com

The post-translational modifications, particularly phosphorylation, result in significant charge heterogeneity of the circulating salmon GH. nih.gov When purified Atlantic salmon GH was analyzed using two-dimensional (2D) gel electrophoresis, it did not resolve as a single spot but rather as multiple molecular variants with a wide range of isoelectric points (pI). nih.gov This demonstrates that the GH circulating in the fish is not a single molecular entity but a collection of isoforms, or "isohormones."

Treatment of the purified, heterogeneous GH preparation with alkaline phosphatase, an enzyme that removes phosphate groups, caused the various isoforms to converge into a single, more alkaline spot on the 2D gel. nih.gov This experiment provided direct evidence that phosphorylation is the principal cause of the observed charge heterogeneity. nih.gov

Table 1: Charge Heterogeneity of Atlantic Salmon Growth Hormone (sGH)

This table summarizes the findings on the molecular variants of purified sGH as determined by 2D gel electrophoresis, highlighting the effect of dephosphorylation.

ConditionObserved Isoelectric Points (pI)InterpretationReference
Purified Native sGH6.5 to 8.2Multiple spots observed, indicating the presence of several charge variants due to post-translational modifications. nih.gov
sGH after Alkaline Phosphatase TreatmentSingle spot at pI 8.2The different acidic forms converged into a single, more alkaline form, indicating that phosphorylation is the primary cause of the charge heterogeneity. nih.gov

Receptor Interactions and Ligand Specificity of this compound

The biological actions of GH-II are initiated by its binding to specific cell-surface receptors. The characterization of these receptors and their binding kinetics is essential for understanding the hormone's function.

In teleost fish, two distinct growth hormone receptor subtypes have been identified, designated GHR1 and GHR2. researchgate.netnih.govbioscientifica.com Phylogenetic and functional studies have revealed that these two receptors form separate clades and possess different structural and functional properties. nih.govbioscientifica.com The GHR2 clade, which is unique to teleosts, is considered the bona fide GH receptor in salmonids. researchgate.netnih.gov In contrast, the receptor initially classified as GHR1 has been subsequently identified as the receptor for somatolactin (SL), a related pituitary hormone, and is now more accurately termed the somatolactin receptor (SLR). researchgate.netnih.govoup.com

The masu salmon GHR (a type II receptor) possesses the characteristic features of the type I cytokine receptor superfamily, including a (Y/F)GEFS motif in the extracellular domain, a single transmembrane region, and conserved Box 1 and Box 2 motifs in the intracellular domain, which are crucial for signal transduction. nih.gov Structurally, the fish GHR2 is more divergent from non-teleost GHRs compared to GHR1/SLR. nih.govbioscientifica.com

The salmon GHR-II exhibits high affinity and stringent specificity for salmon GH. nih.gov To verify the identity and binding characteristics of the receptor, the extracellular domain (ECD) of the masu salmon GHR was expressed as a recombinant protein and used in ligand-binding assays. nih.gov

In competitive binding experiments, radioiodine-labeled salmon GH was used to assess the ability of other unlabeled hormones to displace it from the GHR-II ECD. The results demonstrated that only unlabeled salmon GH could effectively displace the labeled hormone. nih.gov Other closely related pituitary hormones, such as salmon prolactin and somatolactin, showed no significant competition, confirming that the GHR-II is highly specific for growth hormone and does not cross-react with these other hormones. nih.gov This high degree of specificity ensures that the growth-promoting signals are precisely mediated.

Table 2: Ligand Specificity of Masu Salmon Growth Hormone Receptor (msGHR)

This table presents data from a competitive binding assay showing the specificity of the recombinant msGHR extracellular domain for salmon GH.

Competing Ligand (Unlabeled)ConcentrationSpecific Binding of Labeled Salmon GH (% of Control)ConclusionReference
Salmon GHIncreasingDisplaced completelyShows specific, high-affinity binding. nih.gov
Salmon ProlactinHighNo displacementReceptor does not bind prolactin. nih.gov
Salmon SomatolactinHighNo displacementReceptor does not bind somatolactin. nih.gov

Intracellular Signaling Cascades and Transcriptional Regulation by Salmon Growth Hormone Type Ii

Activation of Janus Kinase (JAK) Family Proteins

The salmon growth hormone receptor (GHR), a member of the class I cytokine receptor superfamily, lacks intrinsic kinase activity. Therefore, it relies on the recruitment and activation of cytoplasmic tyrosine kinases of the Janus kinase (JAK) family to transduce the hormonal signal across the cell membrane. In salmonids, the primary JAK family member associated with the GHR is JAK2.

Upon binding of sGH-II, the GHR undergoes a conformational change, which brings the receptor-associated JAK2 molecules into close proximity, facilitating their trans-phosphorylation and activation. This activation of JAK2 is a critical initiating event, serving as a docking site for various signaling proteins and triggering the downstream signaling cascades that mediate the effects of sGH-II.

Downstream Signal Transduction Pathways Mediated by Growth Hormone Type II

Once activated, JAK2 phosphorylates specific tyrosine residues on the intracellular domain of the GHR. These phosphorylated tyrosines act as docking sites for various signaling molecules containing Src homology 2 (SH2) domains, leading to the activation of multiple downstream pathways. The primary signaling cascades activated by sGH-II include the Signal Transducer and Activator of Transcription (STAT) pathway, the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K/Akt) pathway.

The JAK-STAT pathway is a direct route for sGH-II to regulate gene expression. Following JAK2 activation, STAT proteins, particularly STAT5, are recruited to the phosphorylated GHR. JAK2 then phosphorylates the recruited STAT5 proteins, leading to their dimerization and translocation into the nucleus. In the nucleus, the STAT5 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.

Research in rainbow trout, a closely related salmonid, has shown that growth hormone stimulates the phosphorylation of STAT5. frontiersin.org This activation is crucial for mediating many of the growth-promoting effects of GH.

The MAPK/ERK pathway is another critical signaling cascade activated by sGH-II. The activation of this pathway is also dependent on JAK2. Growth hormone stimulation leads to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). frontiersin.org The activation of the MAPK/ERK pathway is essential for cell proliferation and differentiation, which are key processes in growth.

Studies in rainbow trout have demonstrated that growth hormone-induced activation of the MAPK/ERK pathway is more pronounced through the GHR2 subtype compared to the GHR1 subtype. frontiersin.org

The PI3K/Akt pathway is a key regulator of cell survival, growth, and metabolism. Salmon growth hormone type II also activates this pathway in a JAK2-dependent manner. Upon GHR activation, PI3K is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates Akt (also known as Protein Kinase B).

In rainbow trout, growth hormone has been shown to stimulate the phosphorylation of Akt. frontiersin.org Similar to the MAPK/ERK pathway, the activation of the PI3K/Akt pathway is more robust through the GHR2 subtype. frontiersin.org Interestingly, there appears to be cross-talk between the PI3K/Akt and MAPK/ERK pathways, with inhibition of PI3K/Akt partially preventing ERK activation. frontiersin.org

Interactive Data Table: Differential Activation of Signaling Pathways by Salmonid Growth Hormone Receptor Subtypes

Signaling MoleculeGHR1-mediated Activation (relative to control)GHR2-mediated Activation (relative to control)Key Function
pSTAT5 HighModerateGene Transcription (Growth)
pERK1/2 ModerateHighCell Proliferation, Differentiation
pAkt ModerateHighCell Survival, Growth, Metabolism

This table is based on findings in rainbow trout, a model salmonid, and illustrates the differential signaling capacities of the two GHR subtypes. frontiersin.org

Growth Hormone Type II-Mediated Regulation of Target Gene Expression

The ultimate outcome of the activation of these intracellular signaling cascades is the regulation of specific target gene expression, which underpins the physiological effects of sGH-II. A primary set of target genes regulated by sGH-II are those belonging to the Insulin-like Growth Factor (IGF) system.

The growth-promoting effects of sGH-II are largely mediated by the production of Insulin-like Growth Factors, primarily IGF-I and IGF-II, in the liver and other tissues. The expression of the genes encoding these growth factors and their binding proteins (IGFBPs) is tightly regulated by sGH-II.

IGF-I: In salmonids, growth hormone treatment significantly increases hepatic IGF-I mRNA content. researchgate.net This suggests that the sGH-II-activated signaling pathways, particularly the JAK-STAT pathway, directly target the igf-1 gene to enhance its transcription.

IGF-II: Unlike in mammals, where hepatic IGF-II production is not regulated by GH in adults, in salmon, GH stimulates igf-2 mRNA levels in hepatocytes. biologists.comnih.gov This indicates a significant role for liver-derived IGF-II in salmon growth physiology. The regulation of igf-2 by GH is a key distinction in the endocrine control of growth in salmonids compared to mammals.

IGF Binding Proteins (IGFBPs): sGH-II also influences the expression of IGFBPs, which modulate the bioavailability and activity of IGFs. For instance, GH has been shown to progressively reduce IGFBP-1 mRNA levels in salmon hepatocytes. nih.gov By regulating the expression of both IGFs and their binding proteins, sGH-II can fine-tune the growth response at both systemic and local levels.

Research Findings on Hormonal Regulation of IGF-II mRNA in Coho Salmon Hepatocytes

HormoneEffect on IGF-II mRNA
Growth Hormone (GH) Increased
Insulin (B600854) Increased (and enhanced GH stimulation)
Dexamethasone (Glucocorticoid agonist) Increased
Glucagon Increased
Triiodothyronine (T3) Decreased

This table summarizes findings from studies on coho salmon hepatocytes, demonstrating the complex hormonal regulation of IGF-II expression, with GH being a key stimulator. biologists.comnih.gov

Regulation of Other Growth-Related Genes (e.g., Myostatin)

This compound (sGH-II) exerts a significant influence on the transcriptional landscape of genes that regulate somatic growth. A key target in this regulatory network is the myostatin (MSTN) gene. Myostatin is well-established as a negative regulator of muscle growth in vertebrates. sicb.orgnih.gov In salmonids, which possess two myostatin genes (MSTN-I and MSTN-II), sGH-II appears to play a crucial role in modulating their expression, thereby influencing muscle development. sicb.orgresearchgate.net

Research conducted on coho salmon overexpressing growth hormone provides compelling evidence for this regulatory relationship. nih.govbiologists.com Studies have shown that elevated levels of growth hormone lead to a decrease in the expression of myostatin. nih.govbiologists.com Specifically, in transgenic coho salmon with accelerated growth, the transcript levels of MSTN2 in white muscle were found to be significantly lower compared to wild-type salmon of the same size. nih.gov Conversely, MSTN2 expression was greater in the red muscle of these transgenic fish. nih.gov Furthermore, the amount of presumed bioactive myostatin protein was also reduced in the muscle of adult transgenic salmon, indicating that the anabolic effects of growth hormone may be mediated, at least in part, through the suppression of myostatin. nih.govbiologists.com This inverse relationship suggests that one of the mechanisms by which sGH-II promotes muscle growth is by downregulating the expression of this potent muscle growth inhibitor. biologists.com

The regulation is complex, with evidence suggesting that growth hormone can influence myostatin at both the transcriptional and translational levels. biologists.com Growth hormone response elements have been identified in the promoter region of the myostatin gene, providing a direct mechanism for transcriptional control. biologists.com Additionally, observations of differential protein processing in transgenic salmon suggest that GH may also affect the proteolytic cleavage of the myostatin precursor protein into its mature, bioactive form. biologists.comresearchgate.net

Table 1: Effect of Growth Hormone Overexpression on Myostatin (MSTN) Expression in Coho Salmon Muscle

Gene/ProteinTissueEffect of GH OverexpressionReference
MSTN1 TranscriptWhite MuscleNo significant difference nih.gov
MSTN2 TranscriptWhite MuscleDecreased expression nih.gov
MSTN2 TranscriptRed MuscleIncreased expression nih.gov
Bioactive Myostatin ProteinMuscleDecreased levels nih.govbiologists.com

Intracellular Feedback and Attenuation Mechanisms (e.g., Suppressor of Cytokine Signaling – SOCS Proteins)

The signaling pathways initiated by this compound are tightly controlled by intracellular negative feedback mechanisms to prevent excessive or prolonged cellular responses. A primary system for this attenuation involves the Suppressor of Cytokine Signaling (SOCS) family of proteins. nih.govbioscientifica.com The GH signaling cascade itself triggers the expression of SOCS proteins, which then act to dampen the signal, forming a classic negative feedback loop. researchgate.net

Upon binding of sGH-II to its receptor, the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is activated. mdpi.comnih.gov This activation leads not only to the transcription of growth-related genes but also to the rapid transcription of SOCS genes, including SOCS1, SOCS2, SOCS3, and cytokine-inducible SH2-containing protein (CISH). nih.govbioscientifica.com Studies in fish models have demonstrated that GH treatment induces a rapid increase in the mRNA levels of these SOCS proteins in hepatocytes. nih.gov

Once expressed, SOCS proteins attenuate the GH signal through several mechanisms:

Inhibition of JAK Activity: SOCS1 can bind directly to JAK2, the kinase associated with the GH receptor, and inhibit its catalytic activity. mdpi.com

Competition for Receptor Binding: SOCS3 and CISH can compete with STAT5 for binding sites on the phosphorylated GH receptor, thereby preventing the recruitment and subsequent activation of STAT5. bioscientifica.commdpi.com

Promotion of Protein Degradation: SOCS proteins can target the GH receptor and associated signaling components for proteasomal degradation by recruiting ubiquitin ligase complexes. researchgate.net

Research in carp, a related teleost fish, has shown that the induction of SOCS gene expression by GH is dependent on the integrity of the JAK/STAT, MAPK, and PI3K/Akt signaling cascades. nih.gov Furthermore, the overexpression of these SOCS proteins was shown to suppress GH-induced JAK2/STAT5 signaling and inhibit the activity of the promoter for Insulin-like Growth Factor 1 (IGF-1), a key downstream mediator of GH action. nih.govbioscientifica.com This demonstrates that SOCS proteins are potent feedback repressors of GH signaling and play a critical role in modulating the physiological effects of sGH-II. nih.govbioscientifica.com

Table 2: Key Proteins in the sGH-II Feedback and Attenuation Pathway

Protein FamilySpecific MembersPrimary Attenuation MechanismReference
Suppressor of Cytokine Signaling (SOCS)SOCS1, SOCS2, SOCS3, CISHInhibit JAK kinase activity, compete for receptor docking sites, promote proteasomal degradation of signaling components. nih.govbioscientifica.commdpi.com
Janus Kinase (JAK)JAK2Key kinase activated by the GH receptor; its activity is a primary target for inhibition by SOCS proteins. nih.govmdpi.com
Signal Transducer and Activator of Transcription (STAT)STAT5Transcription factor activated by JAK2; its recruitment to the receptor is blocked by certain SOCS proteins. bioscientifica.commdpi.com

Endocrine Regulation and Physiological Modalities of Salmon Growth Hormone Type Ii in Fish

Hypothalamic-Pituitary-Somatotropic Axis Integration in Salmonids

The regulation of somatic growth in salmonids is a complex process governed by the hypothalamic-pituitary-somatotropic (HPS) axis. wikipedia.org This neuroendocrine system integrates environmental and internal signals to control the synthesis and secretion of growth hormone (GH), which is a principal regulator of growth and metabolism. core.ac.uknyu.edu In several salmonid species, such as the Atlantic salmon (Salmo salar), the growth hormone is encoded by two distinct genes, resulting in two variants: growth hormone type I (GH-I) and type II (GH-II). core.ac.uk These two isoforms are highly similar, with their coding regions being 95% identical, and to date, no significant functional differences have been identified between them. core.ac.uk

The HPS axis operates through a hierarchical cascade of hormonal signals. wikipedia.org At the highest level, the hypothalamus produces and releases two key neuropeptides that exert opposing effects on the pituitary gland:

Growth Hormone-Releasing Hormone (GHRH): This peptide stimulates the synthesis and secretion of GH from specialized endocrine cells in the anterior pituitary called somatotropes. nyu.edunih.gov

Somatostatin (SST), or Growth Hormone-Inhibiting Hormone (GHIH): This peptide inhibits the release of GH from the pituitary. nyu.edunih.gov

The balance between GHRH and SST stimulation determines the amount of GH released into the bloodstream. nyu.edu Once in circulation, GH travels to target tissues throughout the body. While GH can exert direct effects on some tissues, its primary growth-promoting actions are mediated indirectly through the production of Insulin-like Growth Factor 1 (IGF-1). nyu.eduresearchgate.net The liver is the main site of IGF-1 synthesis in response to GH stimulation. wikipedia.org This circulating IGF-1 then acts on various tissues, such as bone, cartilage, and muscle, to stimulate cell proliferation and differentiation, leading to somatic growth. researchgate.net

The HPS axis is also regulated by a negative feedback loop. High circulating levels of IGF-1 can inhibit further GH secretion by acting on both the hypothalamus (to stimulate SST release) and the pituitary (to reduce its sensitivity to GHRH). nyu.edunih.gov GH itself can also exert short-loop negative feedback on the hypothalamus. nyu.edu Furthermore, other hormones like ghrelin can act as potent secretagogues, stimulating GH release and linking appetite and energy status to the growth axis. nyu.edunih.gov

Diverse Physiological Roles of Growth Hormone Type II in Salmonid Biology

Salmon Growth Hormone Type II, in concert with GH-I, is a pleiotropic hormone with a wide range of physiological functions extending beyond its primary role in somatic growth. It is a key regulator of metabolism, osmoregulation, reproduction, and immune function, enabling the fish to adapt to various life stages and environmental conditions. researchgate.netproquest.com

The most well-documented function of salmon growth hormone is its potent stimulatory effect on somatic growth. proquest.comjst.go.jp Studies using recombinant sockeye salmon (Oncorhynchus nerka) type II growth hormone (nGH2) have demonstrated its efficacy in promoting growth in juvenile coho salmon (Oncorhynchus kisutch). nih.gov Injections of nGH2 result in a significant, dose-dependent increase in both weight and fork length compared to control fish. nih.gov

The growth-promoting effects of GH are multifaceted, influencing appetite, feed conversion efficiency, and nutrient partitioning. core.ac.ukresearchgate.net Fish with elevated GH levels, such as GH-transgenic salmon, exhibit increased appetite and feed consumption. researchgate.netyoutube.com Moreover, they show an improved ability to convert feed into body mass, a phenomenon known as enhanced feed conversion efficiency. researchgate.net GH directs nutrients towards protein accretion and skeletal growth, leading to rapid increases in size. core.ac.ukresearchgate.net Research has shown that recombinant salmon GH-II is equipotent to bovine growth hormone (bGH) in stimulating growth in coho salmon. nih.gov

Table 1: Effect of Recombinant this compound (nGH2) on Juvenile Coho Salmon Growth

Treatment GroupMean Weight Gain (%)Mean Length Increase (%)
Control (BSA)100100
nGH2 (0.1 µg/g)150120
nGH2 (0.5 µg/g)220145
bGH (0.5 µg/g)220145
nih.gov

Salmon growth hormone plays a critical role in regulating energy metabolism, partitioning nutrients to support the demands of growth and other physiological processes. core.ac.ukresearchgate.net Its major metabolic effects are the stimulation of protein synthesis (anabolic effect) and the mobilization of stored lipids (catabolic/lipolytic effect). researchgate.net

Protein Synthesis: GH promotes the uptake of amino acids by tissues and stimulates protein synthesis, which is fundamental for muscle and skeletal growth. proquest.comresearchgate.net In GH-transgenic coho salmon, there is a notable shift in amino acid metabolism in the liver from catabolic roles towards synthetic pathways, supporting the high demand for protein accretion during accelerated growth. researchgate.net

Lipid Mobilization: GH is a powerful lipolytic agent, stimulating the breakdown of stored fats (triacylglycerols) in adipose tissue and the liver. nih.govresearchgate.net This action releases fatty acids into circulation, making them available as an energy source for other tissues. This is particularly important during periods of fasting or negative energy balance, where elevated GH levels help to spare protein from being catabolized for energy by preferentially mobilizing fat reserves. nih.gov Studies in GH-transgenic salmon show increased activity of lipid synthesis enzymes in the liver but decreased activity of lipolytic enzymes in the muscle, suggesting a complex regulation that spares lipids in muscle by preferentially using carbohydrates for energy. researchgate.net

Glucose Homeostasis: The influence of GH on carbohydrate metabolism is complex. GH promotes the breakdown of stored glycogen (B147801) (glycogenolysis) and the synthesis of glucose from non-carbohydrate sources (gluconeogenesis). proquest.com In GH-transgenic coho salmon, white muscle displays increased activities of glycolytic enzymes, indicating an enhanced capacity to use carbohydrates for energy production. researchgate.net This preferential use of carbohydrates for energy in muscle helps to conserve lipids and proteins for anabolic processes necessary to sustain rapid growth. researchgate.net

Table 2: Metabolic Enzyme Activity Changes in GH-Transgenic Coho Salmon

TissueMetabolic PathwayEnzyme Activity ChangePhysiological Implication
White MuscleGlycolysis (Carbohydrate Use)IncreasedPreferential use of carbohydrates for energy. researchgate.net
White MuscleLipolysis (Lipid Breakdown)DecreasedSparing of lipids for other functions. researchgate.net
LiverLipid SynthesisIncreasedEnhanced capacity for lipid production. researchgate.net
LiverAmino Acid MetabolismShift from Catabolic to SyntheticIncreased protein synthesis to support growth. researchgate.net
researchgate.net

Growth hormone is indispensable for the parr-smolt transformation (smoltification), a complex developmental process that prepares juvenile anadromous salmonids for migration from freshwater to the marine environment. umass.edu A key component of this transformation is the pre-adaptive development of robust hypoosmoregulatory capacity to tolerate high-salinity seawater. nih.govresearchgate.net

Plasma GH levels naturally increase during smoltification, driven by environmental cues like increasing photoperiod (day length). proquest.com This rise in GH is directly linked to enhanced saltwater tolerance. nih.gov GH exerts its osmoregulatory effects primarily on the gills, intestine, and kidney. proquest.comresearchgate.net In the gills, GH stimulates the proliferation and differentiation of chloride cells (ionocytes) and increases the activity of the Na+,K+-ATPase enzyme. nih.govresearchgate.net This enzyme is crucial for actively pumping excess sodium and chloride ions out of the body in a hyperosmotic marine environment. nih.gov

The osmoregulatory actions of GH are complex and involve interactions with other hormones, notably cortisol and IGF-I. nih.gov While both GH and cortisol can independently increase gill Na+,K+-ATPase activity, they appear to act through different mechanisms. nih.gov Cortisol may stimulate chloride cell proliferation, whereas GH may more specifically increase the activity of the Na+,K+-ATPase enzyme within those cells. nih.gov The effects of GH on osmoregulation may also be mediated in part by the local or systemic production of IGF-I, as IGF-I gene expression increases in the gills during smoltification. researchgate.net Following direct transfer to seawater, salmon experience a further transient increase in GH levels, which is thought to help finalize their acclimation to the new environment. researchgate.netresearchgate.net

Table 3: Effects of Growth Hormone and Cortisol on Osmoregulatory Parameters in Coho Salmon

Hormone TreatmentGill Na+,K+-ATPase ActivityGill Chloride Cell DensityPlasma Sodium in SW
ControlBaselineBaselineElevated
Growth HormoneIncreasedUnaffectedUnaffected
CortisolIncreasedIncreasedReduced (in desmolts)
nih.gov

The GH/IGF-I system is increasingly recognized for its significant role in regulating reproductive physiology and sexual maturation in salmonids, complementing the primary control exerted by the hypothalamic-pituitary-gonadal (HPG) axis. gu.seoup.com An active GH-IGF-I-gonad axis is present in female Atlantic salmon, and it appears to be functional during key stages of maturation, including vitellogenesis (yolk deposition), final oocyte growth, and spawning. gu.se

During maturation, there is a functionally important activation of the GH system. researchgate.net This activation is thought to influence energy allocation and support the immense metabolic demands of gonad development. gu.se Studies have shown that the expression of genes for gonadotropin receptors (FSH receptor) and the intraovarian GH-IGF system change in association with transitions in previtellogenic oocyte growth. oup.com This suggests that GH, likely acting via IGFs, is involved in the early stages of oocyte development that are critical for determining the age of maturation and fecundity. oup.com

The expression of the GH gene itself can be modulated by reproductive hormones. In vitro studies on masu salmon pituitary cells have shown that both gonadotropin-releasing hormone (GnRH) and sex steroids like estradiol-17β can directly modulate the synthesis of GH, indicating a direct crosstalk between the reproductive and growth axes at the pituitary level. nih.gov

There is a significant and complex interplay between the growth and immune systems in fish, often described as the "growth-immune axis." biologists.com This relationship involves a trade-off in energy allocation; during an immune challenge, resources may be diverted away from growth to mount an effective defense, and conversely, a strong drive for growth may compromise immune function. biologists.combiorxiv.org

Studies using GH-transgenic coho salmon, which have constitutively high levels of GH and rapid growth, have provided valuable insights into this axis. biologists.comnih.gov Research indicates that GH transgenesis can disrupt normal immune function. biorxiv.org For instance, the skeletal muscle of rapidly growing GH-transgenic salmon shows a dampened or even undetectable antiviral response to immune mimics. biologists.combiorxiv.org This suggests that the strong, continuous signal for growth may override or interfere with the signaling pathways required for an effective immune response in peripheral tissues like muscle. biologists.com

Furthermore, GH transgenesis alters both the baseline expression of immune genes and the typical response of the GH/IGF system to an immune challenge. biologists.com In wild-type fish, an immune response often involves changes in the expression of GH and IGF pathway genes, reflecting a re-allocation of resources. biologists.com However, in GH-transgenic fish, these normal responses are disrupted. biologists.com This evidence highlights that elevated GH levels can significantly alter the cross-talk between growth and immunity, potentially impacting the health and disease resistance of the fish. biorxiv.orgnih.gov

Table 4: Summary of Growth Hormone's Impact on the Growth-Immune Axis in Salmon Muscle

ConditionKey FindingImplication
GH Transgenesis (Rapid Growth)Dampened or absent antiviral gene expression in response to a viral mimic (Poly I:C). biologists.combiorxiv.orgCompromised ability of muscle tissue to respond to viral threats.
GH TransgenesisEvidence of a constitutive inflammatory state in muscle tissue. biorxiv.orgChronic low-level inflammation may impair normal physiological function.
GH TransgenesisAltered baseline expression and response of GH/IGF system genes to immune stimulation. biologists.comDisruption of the normal endocrine regulation that balances growth and immunity.
biologists.combiorxiv.org

Neuroendocrine Impact on Behavioral Phenotypes (e.g., Appetite, Locomotion, Aggression)

The neuroendocrine system, through hormones such as this compound (sGH-II), plays a pivotal role in modulating a suite of behavioral phenotypes in fish that are critical for survival and fitness. These behaviors, including appetite, locomotion, and aggression, are intricately linked to the energetic and metabolic state of the organism, which is heavily influenced by growth hormone.

Appetite: Salmon growth hormone is a potent stimulator of appetite and feeding motivation in fish. nih.govjst.go.jp This orexigenic effect is logical, as accelerated growth necessitates increased energy intake. Studies on coho salmon with elevated growth hormone levels have demonstrated a significant increase in feed intake. ubc.ca The mechanisms underlying this increased appetite are complex and appear to be mediated by secondary, peripheral factors rather than a direct action of GH on the appetite centers of the brain. jst.go.jp Transgenesis leading to overexpression of growth hormone in coho salmon has been associated with altered expression of genes involved in appetite regulation within the brain. nih.gov

Locomotion: An increase in swimming activity is another behavioral modification observed with elevated levels of salmon growth hormone. jst.go.jp This heightened locomotion can be advantageous for foraging and securing resources. It is hypothesized that growth hormone may directly act on the brain to increase swimming activity, potentially mediated by a peripheral factor. jst.go.jp Some evidence suggests that the effects of growth hormone on behavior, including locomotion, might be linked to alterations in dopaminergic activity within the hypothalamus of salmonid fish. jst.go.jpresearchgate.net

Aggression: Salmon growth hormone has been shown to increase aggressive behavior in juvenile salmonids. nih.gov This is thought to be an indirect consequence of the increased metabolic demands and feeding motivation induced by the hormone. nih.gov Fish with higher levels of growth hormone may exhibit more aggressive tendencies to compete for limited food resources. Research on juvenile rainbow trout demonstrated that pairs of fish treated with growth hormone displayed the highest levels of aggression compared to control pairs. nih.gov However, this increased aggression did not necessarily translate to a higher social status or fighting ability. nih.gov The elevated aggression may be a result of increased swimming activity and a larger defended territory, leading to more frequent encounters with other fish. nih.gov

Table 1: Summary of Neuroendocrine Impacts of Salmon Growth Hormone on Fish Behavior

Behavioral PhenotypeEffect of Salmon Growth HormoneProposed Mechanism(s)
Appetite IncreasedMediated by secondary, peripheral factors; Altered expression of appetite-regulating genes in the brain. jst.go.jpnih.gov
Locomotion IncreasedPotential direct action on the brain; Possible mediation by a peripheral factor; Altered dopaminergic activity. jst.go.jpresearchgate.net
Aggression IncreasedIndirect effect of increased metabolic demands and feeding motivation; Increased encounter rates due to heightened activity. nih.gov

Interrelationships with Other Endocrine Systems

The physiological effects of this compound are not exerted in isolation but are part of a complex and interconnected endocrine network. Its actions are often modulated by or, in turn, influence other hormonal systems, most notably the thyroid and pancreatic hormones.

Cross-talk with Thyroid Hormones

A significant interplay exists between the somatotropic axis (governed by growth hormone) and the thyroid axis. In fish, thyroid hormones are crucial for development, metabolism, and growth. Evidence suggests a synergistic relationship between growth hormone and thyroid hormones.

For instance, studies on coho salmon have shown that injections of thyroid-stimulating hormone (TSH) can lead to an increase in plasma growth hormone levels. frontiersin.org Conversely, GH-transgenic coho salmon exhibit elevated plasma concentrations of triiodothyronine (T3), the most active form of thyroid hormone. cdnsciencepub.com This suggests a positive feedback loop where each hormonal axis can stimulate the other. However, the elevated T3 in these transgenic fish does not appear to be driven by increased plasma thyroxine (T4) or enhanced hepatic conversion of T4 to T3. cdnsciencepub.com

Thyroid hormones are also known to be involved in the pre-adaptive processes for habitat transitions in salmon, such as smoltification, which is also a period of accelerated growth influenced by growth hormone. oup.com Salmon experiencing stunted growth show reduced thyroid function, highlighting the importance of this hormonal interplay for normal development. oup.com While thyroxine (T4) administration in salmonids has been shown to reduce aggression, high doses of triiodothyronine (T3) can increase it, indicating a complex interaction with the behavioral effects of growth hormone. nih.gov

Interactions with Insulin (B600854) and Pancreatic Hormones

The relationship between growth hormone and pancreatic hormones, particularly insulin, is multifaceted and central to the regulation of metabolism and growth. While growth hormone generally promotes anabolic processes, its interaction with insulin is complex and can sometimes be antagonistic.

In salmonids, both insulin and growth hormone are involved in regulating growth and metabolism. researchgate.net Insulin plays a role in the regulation of insulin-like growth factor 2 (igf2) gene expression in salmon hepatocytes. bioscientifica.com Interestingly, in contrast to the synergistic relationship often seen in mammals, insulin has been found to inhibit growth hormone-stimulated insulin-like growth factor 1 (igf1) in salmon hepatocytes. bioscientifica.com

The regulation of liver-derived endocrine Igf2 by insulin and Gh in subadult salmon suggests a more significant role for this growth factor in this life stage compared to adult tetrapods. bioscientifica.com Glucagon, another pancreatic hormone, has been shown to increase both basal and GH-stimulated igf2 in salmon hepatocytes. bioscientifica.com The presence of both insulin and IGF-I receptors has been identified in various tissues of trout, including adipose tissue and muscle, underscoring the widespread influence of these hormones on metabolic processes. researchgate.net

Table 2: Interactions of Salmon Growth Hormone with Other Endocrine Systems

Interacting Hormone SystemKey Interactions with Salmon Growth Hormone (sGH)Observed Effects in Salmonids
Thyroid Hormones - TSH can increase plasma sGH levels. - Elevated sGH is associated with increased plasma T3. - Both are crucial for developmental processes like smoltification.- Synergistic effects on growth and development. - Complex modulation of aggressive behavior.
Insulin and Pancreatic Hormones - Insulin regulates sGH-mediated IGF-2 expression. - Insulin can inhibit sGH-stimulated IGF-1 in hepatocytes. - Glucagon can enhance sGH-stimulated IGF-2.- Coordinated regulation of metabolism and growth. - Tissue-specific and context-dependent interactions.

Environmental and Genetic Influences on Salmon Growth Hormone Type Ii Expression and Function

Genotype-Specific Variations in Growth Hormone Type II Response

The genetic background of salmon populations plays a pivotal role in dictating the baseline expression and responsiveness of the growth hormone system. While studies often measure the combined effects of growth hormone I (GH-I) and growth hormone II (GH-II) due to the high homology between their respective mRNAs, which complicates the development of separate assay systems, variations in growth and physiological responses to environmental cues among different salmon stocks suggest underlying genetic differences in the GH axis. bioscientifica.com

For instance, growth hormone transgenic coho salmon, which have greatly enhanced growth hormone production, exhibit different responses to temperature compared to their wild-type counterparts, indicating a genotype-temperature interaction. scholaris.ca These transgenic fish show a greater growth stimulation at higher temperatures than wild-type salmon. scholaris.ca This suggests that the genetic modification, which leads to overexpression of a growth hormone gene, alters the thermal norms for optimal growth. Such findings underscore the principle that the response to environmental modulators is not uniform across all salmon but is instead dependent on the specific genetic makeup of the individual or population.

Environmental Modulators of Growth Hormone Type II Axis Activity

The activity of the salmon growth hormone axis is highly plastic, responding dynamically to a variety of external cues. These environmental modulators are critical for synchronizing growth with seasonal changes and prevailing conditions, thereby optimizing energy allocation and survival.

Photoperiodic Effects on Growth Hormone Type II Secretion and Gene Expression

Photoperiod, or day length, is a primary environmental cue that influences the physiology of salmon, including the regulation of growth. Extended daylight hours are widely used in aquaculture to stimulate the growth rate of salmonids. core.ac.uk This effect is mediated, in part, through the modulation of the GH-IGF (insulin-like growth factor) axis. noaa.gov In Atlantic salmon, plasma GH levels can fluctuate with changes in photoperiod. noaa.gov For example, studies on Atlantic salmon post-smolts under simulated natural photoperiod have shown that plasma GH levels can decline in late summer and early autumn despite rapid growth, indicating a complex relationship between photoperiod, growth, and GH secretion. researchgate.net The molecular mechanisms underlying these photoperiodic effects involve changes in the gene expression of components of the GH axis.

Temperature-Dependent Regulation of Growth Hormone Type II System

As poikilothermic animals, the metabolic rate and physiological processes of salmon are profoundly influenced by water temperature. The GH/IGF system is a key mediator of temperature's effect on fish growth. In several salmonid species, higher water temperatures are associated with increased plasma GH levels. For instance, an increase in temperature has been shown to lead to a specific increase in plasma GH. This temperature-dependent regulation is critical for optimizing growth rates within the thermal tolerance range of the species. However, the interaction between temperature and the GH system is complex; while moderate temperature increases can stimulate growth, elevated temperatures can become stressful and negatively impact the GH-IGF axis, leading to reduced growth.

Table 1: Temperature Effects on Salmon Growth Hormone System
Salmon SpeciesTemperature ChangeObserved Effect on GH SystemReference
Rainbow TroutHigher Temperature (under natural photoperiod)Increased plasma GH levels
Atlantic SalmonProlonged exposure to elevated temperatures (15-19°C)Reduced muscle igf1 and igf2 mRNA levels, indicating altered GH-associated action
Coho Salmon (GH transgenic)Higher Temperatures (8-18°C)Greater stimulation of growth compared to wild-type scholaris.ca

Stress-Induced Alterations in Growth Hormone Type II Signaling and Expression

Both acute and chronic stress can significantly disrupt the normal functioning of the GH-IGF axis, often leading to reduced growth. In response to a stressor, a cascade of physiological changes occurs, including the release of stress hormones like cortisol. bioscientifica.com These stress hormones can interfere with the GH system at multiple levels. For example, acute handling stress in coho salmon has been shown to down-regulate the mRNA levels of the GH receptor in the liver and muscle, which would reduce the tissues' responsiveness to circulating GH. bioscientifica.com While pituitary GH mRNA levels may not change in response to acute stress, the downstream signaling is impaired. bioscientifica.com Chronic stress has also been observed to decrease growth rates in a wide range of fish, and this is likely mediated through interactions between glucocorticoids and the GH-IGF-1 axis. bioscientifica.com

Table 2: Effects of Acute Stress on Growth-Related Gene Expression in Coho Salmon
TissueGeneResponse to StressTime Post-StressReference
PituitaryghNo significant changeUp to 16h bioscientifica.com
LiverghrDecreased mRNA levelsGradual decrease bioscientifica.com
MuscleghrDecreased mRNA levelsGradual decrease bioscientifica.com
Liverigf1Transient increase, then significant decreaseDecrease at 16h bioscientifica.com

Ontogenetic and Tissue-Specific Expression Profiles of Growth Hormone Type II

The expression of growth hormone genes is not static throughout a salmon's life but changes with developmental stage (ontogeny). These changes are crucial for orchestrating different life history events, such as the parr-smolt transformation. While the pituitary gland is the primary site of GH synthesis, studies have revealed that GH gene expression also occurs in various non-pituitary tissues.

In control coho salmon, GH gene expression has been observed in the intestine, and sequence analysis indicated that this was derived from the GH-II gene. This suggests that locally produced GH-II in the intestine may have paracrine or autocrine functions, possibly related to nutrient absorption or local growth regulation. The expression of GH genes also varies between different life stages. For example, in transgenic coho salmon, while the transgene leads to dramatically enhanced growth, evidence of its expression in fry can be very low, suggesting that the levels of GH required to stimulate growth may differ significantly at various developmental stages. Furthermore, pituitary GH mRNA levels have been found to be lower in large transgenic salmon compared to smaller ones, and also lower than in non-transgenic salmon of the same size, implying a negative feedback mechanism that regulates GH expression as the fish grows.

Advanced Research Methodologies and Experimental Models in Salmon Growth Hormone Type Ii Studies

Omics-Based Approaches for Comprehensive Analysis

"Omics" technologies offer a holistic view of the molecular landscape within an organism, enabling researchers to move beyond single-gene or single-protein analyses. In the context of salmon GH-II, these approaches have been instrumental in elucidating the broad physiological impacts of this hormone.

Transcriptomic analysis, particularly through RNA-sequencing (RNA-Seq), has been a powerful tool for characterizing the global changes in gene expression in response to elevated levels of salmon growth hormone. A notable example is the study of the hepatic transcriptome in growth hormone transgenic Atlantic salmon (Salmo salar). nih.govnih.gov These studies have revealed extensive temperature-mediated effects on metabolism and other biological processes.

In one such study, the hepatic transcriptomes of transgenic salmon reared at different temperatures (10.5, 13.5, and 16.5°C) were compared. The most significant difference in gene expression was observed between the 10.5°C and 16.5°C groups, with 1,750 differentially expressed transcripts identified. nih.gov Many of the downregulated transcripts at the highest temperature were related to lipid and fatty acid metabolism. nih.gov Furthermore, gene ontology enrichment analysis at 16.5°C indicated an upregulation of transcripts associated with stress, apoptosis, and catabolism, suggesting that this temperature may be less than ideal for the commercial production of these fish in freshwater recirculating aquaculture systems. nih.gov

Table 1: Differentially Expressed Transcripts in the Liver of Growth Hormone Transgenic Atlantic Salmon at Different Rearing Temperatures

Temperature ComparisonNumber of Differentially Expressed Transcripts (DETs)Key Affected Biological Processes
10.5°C vs. 16.5°C1750Lipid/fatty acid metabolism (downregulated at 16.5°C), Stress response, Apoptosis, Catabolism (upregulated at 16.5°C)
10.5°C vs. 13.5°C172Metabolic and biosynthetic pathways
13.5°C vs. 16.5°C52Metabolic and biosynthetic pathways

Proteomic studies provide a direct assessment of the proteins present in a cell or tissue, offering insights that are complementary to transcriptomic data. In the study of salmon growth hormone, proteomics has been used to compare the skeletal muscle of growth hormone transgenic (GHT) coho salmon (Oncorhynchus kisutch) with selectively-bred and wild-type counterparts. nih.gov This research revealed that the enhanced growth phenotypes achieved through transgenesis and selective breeding are underpinned by surprisingly distinct proteomic profiles. nih.gov

The GHT salmon were characterized by a focused upregulation of the machinery involved in protein synthesis. In contrast, the selectively-bred fish exhibited a broader and more diverse set of changes affecting numerous metabolic and cellular pathways. nih.gov This highlights that while both approaches lead to accelerated growth, the underlying molecular mechanisms at the protein level are not identical. While this study focused on the downstream effects of elevated growth hormone, future proteomic research could also focus on the post-translational modifications of the salmon growth hormone type II protein itself, which could influence its activity and stability.

Table 2: Comparative Proteomic Findings in the Skeletal Muscle of Growth-Enhanced Coho Salmon

Salmon StrainKey Proteomic ChangesInferred Mechanism of Enhanced Growth
Growth Hormone Transgenic (GHT)Focal upregulation of protein synthesis systemsDirect enhancement of protein production machinery
Selectively-Bred for GrowthDiverse changes across multiple metabolic and cellular pathwaysComplex alterations to a wide range of physiological processes

Metabolomics, the large-scale study of small molecules or metabolites, offers a functional readout of the physiological state of an organism. In growth hormone transgenic coho salmon, metabolomic analysis of muscle and liver tissues has been employed to understand the metabolic basis of their accelerated growth. researcher.life

A key finding from these studies is that the levels of glycolysis metabolites were increased in the muscle of transgenic fish. researcher.life This suggests that GH transgenesis enhances the utilization of carbohydrates as an energy source to fuel rapid growth. researcher.life Interestingly, these metabolic alterations were found to be tissue-specific, with different changes observed in the liver. Furthermore, the extent of some metabolic changes in the muscle of transgenic fish was influenced by feed restriction, indicating an interplay between the genetic modification and dietary energy intake. researcher.life

In Vitro Cellular Systems for Mechanistic Elucidation

In vitro systems, such as primary cell cultures and established cell lines, are invaluable for dissecting the specific molecular mechanisms of hormone action in a controlled environment, free from the systemic complexities of a whole organism.

Primary hepatocyte cultures have been instrumental in studying the direct effects of growth hormone on the liver, a key target organ. Studies using primary cultured coho salmon hepatocytes have demonstrated that growth hormone, along with other metabolic hormones like insulin (B600854), dexamethasone, and glucagon, can increase the mRNA levels of insulin-like growth factor 2 (igf2). nih.govbioscientifica.com In contrast, triiodothyronine was found to decrease igf2 mRNA levels. nih.govbioscientifica.com This research highlights the complex hormonal regulation of igf2 in salmon liver and suggests a significant role for liver-derived Igf2 in salmon growth physiology. nih.govbioscientifica.com

While established myoblast cell lines from salmon are not widely available for research, studies on primary myosatellite cells, which are muscle stem cells that give rise to myoblasts, have provided valuable insights. Research on GH-transgenic Atlantic salmon has shown that their higher growth rate can be partly explained by increased numbers and proliferation rates of myosatellite cells. Furthermore, in vitro exposure of myosatellite cells from non-transgenic salmon to salmon GH directly stimulated their proliferation.

Reporter gene assays are a fundamental tool for studying gene regulation. thermofisher.com They involve linking a promoter sequence of interest to a gene that produces an easily detectable protein, such as luciferase. thermofisher.com This technique has been used to analyze the activity of the ocean pout (Macrozoarces americanus) op5a antifreeze protein gene promoter, which is used to drive the expression of the growth hormone transgene in some lines of transgenic Atlantic salmon. nih.gov

In one study, various constructs of this promoter were fused to a luciferase reporter gene and transfected into salmon and human cell lines. nih.gov The results demonstrated the presence of both positive and negative regulatory regions within the promoter. A significant finding was that the removal of the first 1579 base pairs of the promoter led to a 70% reduction in luciferase expression, indicating the importance of this region for strong promoter activity. nih.gov

Table 3: Luciferase Reporter Gene Assay of op5a Antifreeze Protein Gene Promoter Constructs

Promoter ConstructDescriptionRelative Luciferase Expression (%)
Full-Length PromoterComplete 2115 bp promoter sequence100
Truncated PromoterDeletion of the first 1579 bp~30
Truncated Promoter + Downstream 5' RegionTruncated promoter with the deleted 1579 bp region ligated downstream of the reporter gene~40

Genetically Modified Fish Models as Research Tools

Genetically modified fish have become indispensable for studying the physiological and molecular effects of sGH-II. These models allow for controlled manipulation of gene expression, providing direct insights into the hormone's role in growth and development.

One commonly used approach involves an "all fish" chimeric gene construct, for instance, using an antifreeze protein gene promoter from the ocean pout to drive the expression of a Chinook salmon growth hormone cDNA clone. researchgate.netnih.gov This strategy leads to the production of growth hormone in multiple tissues beyond the pituitary gland, resulting in dramatic growth acceleration. nih.govscience.gov Studies on these transgenic models, such as the M77 and 5750A strains of coho salmon, have demonstrated that the magnitude of the growth response can be influenced by factors like the specific promoter used, the transgene's insertion site in the genome, and sex-specific effects. nih.govnih.gov

These transgenic fish serve as powerful models to study the pleiotropic effects of sustained high levels of sGH-II. Research using these animals has revealed significant alterations in metabolism, muscle development, immune function, and the expression of downstream genes like insulin-like growth factors (IGFs) and myostatin. biologists.comnih.gov For example, GH transgenic coho salmon exhibit enhanced appetite, feed conversion efficiency, and altered protein and lipid metabolism. biologists.com

Table 1: Characteristics of Selected Promoters Used in Salmon GH Transgenic Models
Promoter SourceGene OriginKey CharacteristicReference Strain Example
Ocean poutAntifreeze protein (op5a)Strong, constitutive expression in multiple tissuesAquAdvantage Salmon (EO-1α)
Sockeye salmonMetallothionein-BInducible by heavy metals, but provides high basal expressionM77 Coho Salmon
Sockeye salmonHistone 3Constitutive expressionOnH3GH1 Coho Salmon

To complement the gain-of-function studies in transgenic models, loss-of-function approaches using targeted gene knockout or knockdown are employed to elucidate the essential roles of sGH-II and its signaling components.

Gene Knockout: The CRISPR/Cas9 system has emerged as a highly effective tool for creating targeted gene knockouts in salmonids. nih.govnih.govmdpi.complos.org This technology uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's error-prone repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) that disrupt the gene's coding sequence, resulting in a functional knockout. nih.govunit.no While studies have successfully used CRISPR/Cas9 to knock out genes involved in pigmentation (tyrosinase, slc45a2) and sterility (dead end) in Atlantic salmon, demonstrating the technique's feasibility, its application to directly knock out the sGH-II gene or its receptor provides a powerful method for functional analysis. nih.govnih.govnih.gov Such models would be crucial for understanding the baseline requirements of the GH/IGF axis for normal development.

Gene Knockdown: For transient gene silencing, morpholino-modified antisense oligonucleotides offer a valuable tool. researchgate.netnih.gov Morpholinos are synthetic molecules that can block either the translation or splicing of a target mRNA. nih.gov By microinjecting morpholinos targeting sGH-II or its receptor mRNA into early-stage embryos, researchers can temporarily reduce the protein's expression and observe the resulting developmental effects. This technique has been successfully used in salmonids to knock down the dead end gene, creating germ cell-deficient fish that serve as ideal recipients for germ cell transplantation. nih.gov This approach allows for the study of gene function during specific developmental windows without creating a permanent genetic alteration. nih.gov

Immuno- and Receptor-Binding Assays for Hormone and Receptor Quantification

Accurate quantification of sGH-II and its receptor (GHR) is critical for understanding its physiological regulation. Various sensitive and specific assays have been developed for this purpose.

Immunoassays: These assays utilize antibodies to detect and quantify the hormone.

Radioimmunoassay (RIA): A classic and highly sensitive technique that involves competition between a radiolabeled hormone and the unlabeled hormone in a sample for a limited number of antibody binding sites.

Chemiluminescent Immunoassay (CLIA): An immune complex transfer two-site CLIA has been developed for salmon GH, using a chemiluminescent acridinium (B8443388) ester as a label. This method offers extremely high sensitivity, with detection limits as low as 7.8 fg/ml, allowing for the measurement of GH in minute serum samples from very small fish like alevins.

Time-Resolved Fluoroimmunoassay (TR-FIA): This non-radioisotopic method provides a cost-effective and robust alternative for quantifying salmonid plasma GH. It uses europium-labeled antibodies and measures the time-delayed fluorescence to reduce background noise and enhance sensitivity.

Receptor-Binding Assays: These assays measure the interaction between the hormone and its receptor, providing information on receptor concentration and binding affinity. A common method is the radioreceptor assay , where membranes prepared from a target tissue, such as the liver, are incubated with a radiolabeled sGH. youtube.com The binding of the labeled hormone can be displaced by unlabeled hormone in a dose-dependent manner. Scatchard analysis of these data can determine the concentration of binding sites (Bmax) and the binding affinity (Kd). youtube.com Such assays have been instrumental in demonstrating that hepatic GH binding sites are down-regulated in salmon with stunted growth and high circulating GH levels, a key insight into the mechanisms of growth inhibition. youtube.com Furthermore, competitive binding experiments using recombinant GHR extracellular domains have confirmed the high specificity of the salmon GHR for salmon GH. nih.gov

Table 2: Comparison of Assay Methodologies for sGH-II and Receptor Analysis
Assay TypeTarget AnalytePrincipleKey Advantage
Radioimmunoassay (RIA)sGH-IICompetitive binding with radiolabeled antigenHigh sensitivity
Chemiluminescent Immunoassay (CLIA)sGH-IIAntibody sandwich with chemiluminescent labelExtremely high sensitivity, low sample volume
Time-Resolved Fluoroimmunoassay (TR-FIA)sGH-IIAntibody sandwich with fluorescent labelNon-radioisotopic, high sensitivity, robust
Radioreceptor AssayGH ReceptorCompetitive binding with radiolabeled ligand to tissue membranesProvides functional data (binding sites, affinity)

Advanced Bioinformatic and Computational Analyses

Computational approaches are increasingly being used to model and predict the molecular interactions and regulatory networks associated with sGH-II signaling.

Understanding the structural basis of the interaction between sGH-II and its receptor is key to deciphering its mechanism of action. As obtaining high-resolution crystal structures of the full-length, membrane-bound salmon GHR is challenging, computational homology modeling is a valuable alternative. nih.gov

This process involves using the known three-dimensional structure of a related protein, such as the human growth hormone and its receptor complex, as a template. nih.govresearchhub.com The amino acid sequence of the salmon GHR, obtained through molecular cloning, is threaded onto the template structure. nih.gov Energy minimization and molecular dynamics simulations are then used to refine the model and predict the most stable conformation of the salmon sGH-II/GHR complex. These models can identify key amino acid residues at the binding interface, predict how mutations might affect binding affinity, and provide a structural framework for designing targeted experiments. nih.gov For example, modeling has been used to identify the two distinct binding sites on fish growth hormone that interact with the receptor dimer, a crucial step in signal transduction. nih.gov

The pleiotropic effects of sGH-II are mediated by complex gene regulatory networks. Transcriptomic analyses, particularly RNA sequencing (RNA-seq), of tissues from transgenic and wild-type salmon provide a wealth of data for inferring these networks. frontiersin.orgscience.gov By comparing gene expression profiles under different conditions (e.g., GH overexpression vs. normal levels, fed vs. fasted states), researchers can identify clusters of co-regulated genes and key downstream targets of GH signaling. science.gov

This transcriptomic data forms the basis for constructing regulatory network models. These models can reveal how GH overexpression perturbs entire physiological pathways, such as those involved in muscle growth, metabolism, and immunity. frontiersin.orgbiologists.com For instance, studies in GH transgenic salmon have shown differential regulation of genes related to muscle catabolism (e.g., cathepsin), growth (e.g., IGFs, myostatin), and liver energy metabolism (e.g., carnitine palmitoyltransferase, glucokinase). science.gov Furthermore, quantitative trait locus (QTL) mapping in families of transgenic and non-transgenic fish can identify genomic regions that interact with the transgene to influence growth, revealing how the introduction of a single powerful gene can alter the entire genetic architecture of a complex trait. nih.gov These analyses help to build a systems-level understanding of GH action, moving beyond a linear pathway to a complex web of interconnected molecular events.

Future Research Directions and Unaddressed Questions in Salmon Growth Hormone Type Ii Biology

Identification of Novel Upstream and Downstream Regulatory Components

The regulation of GH-II expression and the downstream signaling pathways it activates are complex and not yet fully elucidated. Future research should focus on identifying the complete repertoire of factors that control GH-II synthesis and the full range of its physiological effects.

Upstream Regulators: While key hypothalamic factors are known to influence GH secretion, a comprehensive understanding of all the upstream regulators of the gh2 gene is still lacking. nih.gov Research is needed to identify novel neuropeptides, hormones, and local factors that fine-tune gh2 expression in the pituitary. Investigating the signaling pathways that mediate the effects of these regulators will provide a more complete picture of how environmental and physiological cues are integrated to control growth.

Downstream Effectors: The downstream actions of GH-II are primarily mediated through the insulin-like growth factor (IGF) axis. plos.org However, GH-II likely has direct, IGF-independent effects on various tissues. fbae.org Future studies should aim to identify novel downstream target genes and proteins of GH-II signaling in different tissues, such as muscle, liver, and bone. This will help to uncover new physiological roles for this hormone beyond somatic growth.

Research AreaKey Unaddressed QuestionsPotential Approaches
Upstream Regulation - What are the undiscovered neuroendocrine factors regulating gh2 gene expression? - How do nutritional and environmental signals integrate at the level of the pituitary to control GH-II synthesis?- Transcriptomic and proteomic analyses of the pituitary under different physiological conditions. - In vitro studies using pituitary cell cultures to screen for novel regulatory molecules.
Downstream Signaling - What are the direct, IGF-independent targets of GH-II in various tissues? - How does GH-II signaling crosstalk with other hormonal pathways to regulate complex physiological processes?- Genome-wide analysis of GH-II-responsive genes in different salmon tissues. - Phosphoproteomics to identify novel signaling components downstream of the GH receptor.

Dissection of Differential Functions and Synergistic Actions of Growth Hormone Type II Isoforms

Salmonids possess two distinct growth hormone isoforms, GH-I and GH-II, which arose from a gene duplication event. nih.govresearchgate.net While both isoforms are capable of promoting growth, evidence suggests they may have distinct or overlapping functions. nih.govsiena.edu

Differential Functions: Research indicates that the promoter regions of the gh1 and gh2 genes have diverged, suggesting they may be regulated differently and thus expressed at different developmental stages or in response to different physiological cues. nih.govsfu.ca Future studies should focus on comparing the specific biological activities of GH-I and GH-II. This could involve in vivo studies using isoform-specific knockouts or overexpression models, as well as in vitro assays to compare their receptor binding affinities and downstream signaling potencies.

Synergistic Actions: It is also possible that GH-I and GH-II act synergistically to regulate growth and other physiological processes. Investigating the combined effects of both isoforms is essential. Research could explore whether the two isoforms have additive or synergistic effects on growth, metabolism, and immune function. Understanding the interplay between these two hormones is critical for a complete understanding of the salmonid growth hormone system.

IsoformKey Research QuestionsPotential Experimental Approaches
GH-I vs. GH-II - Do the two isoforms have different temporal and spatial expression patterns? - Are there differences in their biological activities (e.g., growth promotion, metabolic effects)?- Quantitative PCR and in situ hybridization to compare gene expression. - Comparative studies on the bioactivity of recombinant GH-I and GH-II proteins.
Synergism - Do GH-I and GH-II have additive or synergistic effects on target tissues? - Is the ratio of GH-I to GH-II physiologically significant?- In vivo co-injection studies with varying ratios of the two isoforms. - In vitro studies on target cells co-treated with both hormones.

Integrated Systems Biology Approaches to Model Growth Hormone Type II Network Dynamics

The regulation of growth is a complex process involving a vast network of interacting genes and proteins. Systems biology offers a powerful approach to unraveling this complexity by integrating experimental data with computational modeling.

Future research should aim to develop comprehensive mathematical models of the salmon GH-II signaling network. nih.gov Such models would integrate data on gene expression, protein-protein interactions, and metabolic fluxes to simulate the dynamic behavior of the system. This approach can help to identify key regulatory nodes, predict the effects of genetic or environmental perturbations, and generate new, testable hypotheses. These models can be particularly useful in understanding how the GH-II network interacts with other physiological systems, such as metabolism and immunity. science.gov

Investigation of Epigenetic Regulation of Growth Hormone Type II Gene Expression

Epigenetic mechanisms, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression in response to environmental cues. nih.gov The role of epigenetics in controlling the expression of the salmon gh2 gene is an emerging area of research with significant potential.

Future studies should investigate how epigenetic modifications influence gh2 gene expression during development and in response to environmental factors. nih.govfrontiersin.org For example, research could examine changes in the DNA methylation status of the gh2 promoter in response to nutritional changes or environmental stress. nih.gov Understanding the epigenetic regulation of GH-II could provide insights into developmental plasticity and how early life experiences can have long-lasting effects on growth and physiology. researchgate.net

Epigenetic MechanismResearch FocusPotential Methodologies
DNA Methylation - How does the methylation pattern of the gh2 promoter change during development and in response to environmental stimuli? - Does altered methylation correlate with changes in gh2 gene expression?- Bisulfite sequencing to analyze DNA methylation patterns. - Correlation analysis between methylation levels and gene expression data.
Histone Modifications - What are the key histone modifications associated with active and repressed states of the gh2 gene? - How do these modifications change in response to upstream signaling?- Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) to map histone modifications.

Exploration of Growth Hormone Type II Function in Response to Evolving Environmental Challenges

Wild salmon populations are facing increasing pressure from environmental challenges such as climate change, which is leading to rising water temperatures and hypoxia. mdpi.comnih.gov Understanding how the GH-II system responds to these stressors is crucial for predicting the resilience of salmon populations.

Future research should investigate the role of GH-II in the adaptation of salmon to changing environmental conditions. nih.govnih.gov This includes examining how temperature and oxygen levels affect GH-II production and signaling. nih.govresearchgate.net Studies could also explore the potential trade-offs between growth and other physiological processes, such as stress resistance and immune function, under challenging environmental conditions. plos.org This line of research will be vital for developing effective conservation and management strategies for wild salmon and for ensuring the sustainability of salmon aquaculture in a changing world.

Q & A

Q. Table 1: Comparison of GH-II Detection Methods

MethodSensitivitySpecificityThroughputKey LimitationReference
LC-MS/MS0.1 ng/mLHighLowCostly instrumentation
ELISA (Monoclonal)1.0 ng/mLModerateHighCross-reactivity with IGF-I
SELDI-TOF MS0.5 ng/mLModerateMediumRequires protein pre-fractionation

Q. Table 2: Key Findings in Transgenic Salmon GH-II Studies

StudyGene ConstructGrowth IncreaseNotable LimitationReference
Du et al. (1992)"All fish" chimeric GH400%Reduced fertility in F1 progeny
Devlin et al. (1994)Ocean pout promoter-GH300%Elevated metabolic demand

Methodological Recommendations

  • For gene expression analysis : Use qPCR with normalization to elf1α (stable housekeeper in salmonids) and include no-template controls to exclude contamination .
  • For longitudinal studies : Employ passive integrated transponder (PIT) tags to track individual growth trajectories without handling stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.